Chemical structure and properties of Ethyl 2-(2,4-diaminophenyl)acetate
Chemical structure and properties of Ethyl 2-(2,4-diaminophenyl)acetate
Executive Summary
Ethyl 2-(2,4-diaminophenyl)acetate (CAS: 681464-28-8) is a specialized aromatic amine intermediate used primarily in the synthesis of heterocyclic pharmacophores. Characterized by a phenylacetic acid ester core substituted with amino groups at the ortho (2-) and para (4-) positions, this molecule serves as a critical "switch" scaffold. Its 1,2-diamine motif allows for rapid cyclization into benzimidazoles and quinoxalines, while the ester functionality provides a handle for further derivatization or lipophilic modulation. This guide details its physicochemical properties, validated synthesis protocols, and application in drug discovery.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers[6]
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IUPAC Name: Ethyl 2-(2,4-diaminophenyl)acetate
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Common Synonyms: (2,4-Diaminophenyl)acetic acid ethyl ester; Ethyl 2,4-diaminobenzeneacetate
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CAS Registry Number: 681464-28-8[2]
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SMILES: CCOC(=O)Cc1ccc(N)cc1N
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InChIKey: ATPDKJVLNAHNBH-UHFFFAOYSA-N[3]
Structural Analysis
The molecule features a distinct electron-rich aromatic system. The amine at position 4 is highly nucleophilic due to resonance donation, while the amine at position 2 is sterically influenced by the adjacent acetate chain. This differentiation allows for regioselective functionalization.
Physicochemical Properties Table
Note: Values marked with () are predicted based on QSAR modeling of structural analogs.*
| Property | Value | Context |
| Molecular Formula | C₁₀H₁₄N₂O₂ | - |
| Molecular Weight | 194.23 g/mol | - |
| Physical State | Viscous Oil or Low-melting Solid | Tends to darken upon oxidation |
| Boiling Point | 365.4°C ± 32.0°C | Predicted at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ | Predicted |
| pKa (Amine 1) | ~5.2 | Conjugate acid of 4-NH₂ |
| pKa (Amine 2) | ~3.8 | Conjugate acid of 2-NH₂ (Inductive effect of ester) |
| LogP | 0.85 | Predicted (Moderate Lipophilicity) |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (neutral form) |
Synthesis & Manufacturing Strategy
The synthesis of Ethyl 2-(2,4-diaminophenyl)acetate is classically achieved via the reduction of its dinitro precursor. The choice of reduction method determines the purity profile and yield, particularly avoiding the hydrolysis of the ester moiety.
Synthesis Pathway Diagram (DOT)
Figure 1: Reduction pathway from the dinitro precursor to the diamino target.
Validated Experimental Protocol: Iron-Mediated Reduction
Rationale: While catalytic hydrogenation (H₂/Pd) is cleaner, the Iron/Ammonium Chloride (Fe/NH₄Cl) method is preferred in early-stage R&D to prevent potential reduction of the aromatic ring or hydrogenolysis of the benzylic C-C bond, while being highly tolerant of the ester group.
Reagents:
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Ethyl 2-(2,4-dinitrophenyl)acetate (1.0 eq)
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Iron powder (5.0 eq, <325 mesh)
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Ammonium chloride (5.0 eq)
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Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
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Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Ethyl 2-(2,4-dinitrophenyl)acetate (10 mmol) in Ethanol (40 mL).
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Activation: Add a solution of Ammonium Chloride (50 mmol) in Water (10 mL). Heat the mixture to 60°C.
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Reduction: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, replaced by a lower Rf fluorescent spot (amine).
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Work-up:
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Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Concentrate the filtrate under reduced pressure.[4]
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Partition the residue between Ethyl Acetate (50 mL) and saturated NaHCO₃ (30 mL).
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude brown oil.
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Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0→5% Methanol in Dichloromethane). Note: Amines are sensitive to oxidation; store under Nitrogen/Argon.
Reactivity & Applications in Drug Design
The core value of this molecule lies in its 1,2-diamine (ortho-diamine) functionality. This motif is a "privileged structure" for synthesizing nitrogen heterocycles.
Cyclization Pathways
The 2-amino group is positioned perfectly to react with electrophiles to form bicyclic systems.
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Benzimidazole Synthesis: Reaction with carboxylic acids, aldehydes, or orthoesters yields 2-substituted benzimidazoles.
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Benzimidazolone Synthesis: Reaction with Carbonyldiimidazole (CDI) or Phosgene closes the ring to form the cyclic urea (benzimidazol-2-one).
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Quinoxaline Synthesis: Reaction with 1,2-dicarbonyls (e.g., glyoxal) forms the 6-membered quinoxaline ring.
Mechanistic Diagram: Benzimidazole Formation
Figure 2: Mechanistic pathway for the conversion of the diamine scaffold into pharmacologically active heterocycles.
Therapeutic Relevance
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Kinase Inhibitors: Benzimidazole derivatives synthesized from this scaffold mimic the purine ring of ATP, making them potent scaffolds for kinase inhibition (e.g., VEGFR, EGFR inhibitors).
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Epigenetic Modulators: The ester tail allows for the attachment of linker chains used in PROTACs or HDAC inhibitors.
Handling, Safety & Stability
Health Hazards:
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Acute Toxicity: Like most aromatic diamines, this compound should be treated as toxic if swallowed, inhaled, or absorbed through the skin.
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Specific Target Organ Toxicity: Potential for methemoglobinemia (oxidation of hemoglobin) upon overexposure.
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Sensitization: High risk of skin sensitization and allergic dermatitis.
Storage Protocol:
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Atmosphere: Store under inert gas (Argon/Nitrogen). The free base is prone to air oxidation (turning dark brown/black).
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Temperature: Refrigerate (2–8°C).
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Container: Amber glass vials to prevent photodegradation.
References
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Altowyan, M. S., et al. (2022).[5][3] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...". Crystals, 12(2), 227.[5] (Cited for reduction methodology of nitro-phenylacetates).[1][5] Retrieved from [Link]




